

# volasertib synergistic effects with cytotoxic agents

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## Compound Focus: Volasertib

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## Synergistic Combinations of Volasertib

The following table details the key combinations of **volasertib** with other cytotoxic agents that have demonstrated synergistic effects in preclinical studies.

| Combination Partner | Cancer Model | Observed Synergistic Effect & Proposed Mechanism | Key Experimental Data & Citation |
|---------------------|--------------|--|----------------------------------|
|---------------------|--------------|--|----------------------------------|

| **Vincristine (VCR)** | Acute Lymphoblastic Leukemia (ALL) - cell lines and patient-derived xenografts [1] | Potent synergy induces cell cycle arrest and apoptosis. Novel polymersome co-delivery system maintains optimal synergistic drug ratio *in vivo*. [1] | **Bliss Score:** Up to 29.8 (T-ALL) and 25.2 (B-ALL), indicating strong synergy. [1] | **In Vivo Survival:** Ps-VCR/Vol treatment resulted in 100% 60-day survival vs 0% for free drug combination. [1] | | **Ionizing Radiation (IR)** | Glioblastoma (GBM) - glioma stem cells (GSCs) and xenograft models [2] | Acts as a radiosensitizer. Inhibits PLK1, causing G2/M cell cycle arrest (most radiosensitive phase) and enhances DNA damage and apoptosis. [2] | **Apoptosis:** Increased PARP cleavage. [2] | **Cell Cycle:** Dose-dependent G2/M arrest (e.g., 45% to 65% with **Volasertib**+IR vs 25% control). [2] | **In Vivo Survival:** Significantly extended vs radiation alone (HR=0.61). [2] | | **Low-Dose Cytarabine (LDAC)** | Acute Myeloid Leukemia (AML) - clinical trials [3] [4] | Combined clinical efficacy led to FDA Breakthrough Therapy Designation. The mechanism is believed to involve dual targeting of cell proliferation

and survival. [3] [4] | **Clinical Response (Phase II): Volasertib** + LDAC: 31% CR/CRi vs LDAC alone: 11.1%. [3] | **Event-Free Survival:** 169 days for combination vs 69 days for LDAC alone. [3] | | **BET Inhibitor (BI 894999)** | Acute Myeloid Leukemia (AML) - cell lines and mouse models [5] | Distinct mechanisms of action converge to cause profound and long-lasting down-regulation of the oncoprotein MYC, leading to increased apoptosis. [5] | **MYC Modulation:** Combination caused a greater and more sustained reduction in MYC levels than either agent alone. [5] | **In Vivo Efficacy:** Dramatically reduced tumor burden and led to long-term survival with eradication of AML cells in bone marrow. [5] | | **CC-885 (CRBN modulator)** | Non-Small Cell Lung Cancer (NSCLC) - A549 cell line and xenograft models [6] | CC-885 promotes CRBN- and p97-dependent degradation of PLK1. The combination yields enhanced proapoptotic effects. [6] | **In Vitro Synergy:** Enhanced caspase-3 cleavage at low concentrations (e.g., 10 nM CC-885 + 50 nM **Volasertib**). [6] | **In Vivo Tumor Growth:** Combination showed significantly greater inhibition than either monotherapy. [6] |

## Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

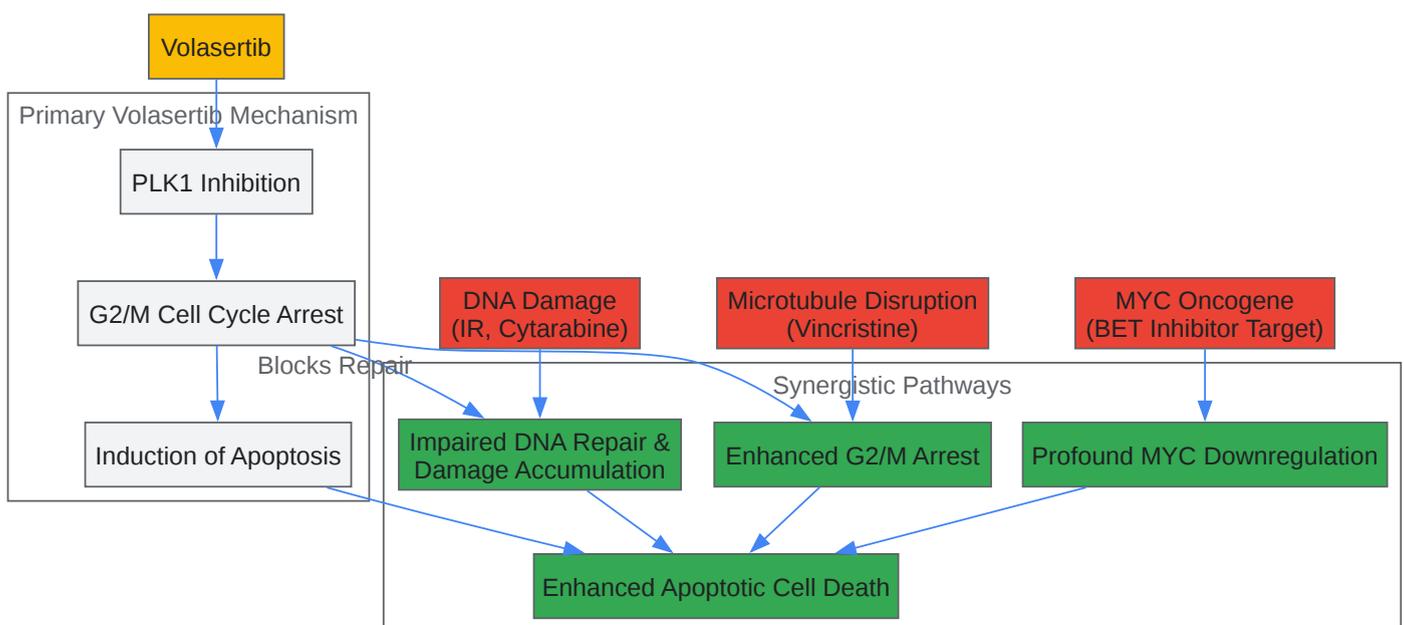
- **1. In Vitro Synergy Screening (Vincristine) [1]**
  - **Cell Lines:** T-ALL (Jurkat) and B-ALL (Nalm6).
  - **Procedure:** Cells treated with a matrix of VCR and **volasertib** concentrations.
  - **Viability Assay:** Cell viability measured using Cell Counting Kit-8 (CCK-8).
  - **Synergy Calculation:** Bliss Independence model used to calculate synergy scores. A score > 0 indicates synergy.
- **2. Radiosensitization Studies (Ionizing Radiation) [2]**
  - **Models:** Patient-derived Glioma Stem Cells (GSCs) and intracranial mouse models.
  - **Protocol:**
    - **In Vitro:** GSCs pretreated with **volasertib** for 24h, then irradiated (2 Gy). Effects analyzed via flow cytometry (cell cycle, apoptosis) and immunoblotting (PARP cleavage,  $\gamma$ H2AX for DNA damage).
    - **In Vivo:** Mice with established intracranial tumors treated with **volasertib** (dose not specified) and/or whole-brain radiation (2 Gy x 5 fractions). Survival was the primary endpoint.

### • 3. In Vivo Efficacy in PDX Models (Vincristine) [1]

- **Model:** Orthotopic T-ALL Patient-Derived Xenograft (PDX) model in mice.
- **Formulation:** Drugs co-delivered using a polymersome nanocarrier (Ps-VCR/Vol) at a fixed synergistic ratio (VCR/Vol: 1/24 by mass).
- **Dosing:** Ps-VCR/Vol at 0.25/6 mg/kg (VCR/Vol) via intravenous injection.
- **Endpoint:** Leukemic burden in bone marrow, peripheral organs, and overall survival.

## Mechanisms of Synergistic Action

The synergy between **volasertib** and other agents primarily stems from its core function as a mitotic inhibitor, which can amplify the effects of DNA-damaging or pro-apoptotic agents. The following diagram illustrates the key pathways involved in its synergistic interactions.



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The diagram above shows how **volasertib**'s core mechanism intersects with the action of other agents to create synergistic outcomes. The experimental data suggests several key mechanistic insights:

- **Multi-Targeted Apoptosis:** The combination of **volasertib** with other agents often leads to a significant increase in the cleavage of markers like PARP and caspase-3, indicating a powerful and combined activation of programmed cell death pathways [2] [6].
- **Overcoming Resistance:** In glioblastoma, high expression of the anti-apoptotic protein Bcl-xL was correlated with resistance to **volasertib**, suggesting that combinations which directly target anti-apoptotic pathways could be particularly effective in resistant populations [2].
- **Delivery System Critical for In Vivo Synergy:** The research on the **volasertib**/vincristine combination highlights a crucial point: dissimilar pharmacokinetics can hinder the translation of *in vitro* synergy to *in vivo* models. The use of a co-delivery polymersome was essential to maintain the synergistic drug ratio at the tumor site and achieve the dramatic survival benefit [1].

## Conclusion

In summary, **volasertib** demonstrates significant potential in synergistic combinations across various blood cancers and solid tumors. The most robust data, supported by clinical validation, exists for its combination with **LDAC in AML** and preclinically with **vincristine in ALL** using advanced delivery systems. The synergistic mechanisms largely revolve around enhancing mitotic arrest, impairing DNA damage repair, and promoting apoptosis.

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